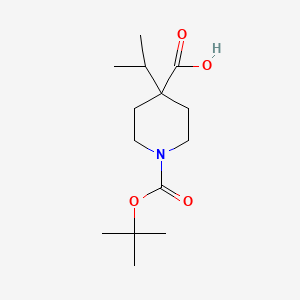

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

Description

BenchChem offers high-quality 1-Boc-4-isopropyl-4-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-4-isopropyl-4-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-10(2)14(11(16)17)6-8-15(9-7-14)12(18)19-13(3,4)5/h10H,6-9H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMWUMCFDOCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662855 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093396-57-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(propan-2-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key intermediate in organic synthesis. The information is compiled to assist researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Structure

1-Boc-4-isopropyl-4-piperidinecarboxylic acid, with the CAS Number 1093396-57-6, is a derivative of piperidine carboxylic acid.[1][2] The structure features a piperidine ring with a carboxylic acid and an isopropyl group at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.

-

Molecular Formula: C₁₄H₂₅NO₄[2]

-

Molecular Weight: 271.4 g/mol [2]

-

Synonyms: 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. This data is essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Reference |

| Appearance | Solid | [1] |

| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 182.0 ± 25.9 °C | [1] |

| pKa (Predicted) | 4.71 ± 0.20 | [1] |

| Index of Refraction | 1.488 | [1] |

| Molar Refractivity | 71.3 ± 0.3 cm³ | [1] |

| Storage Conditions | 2-8°C | [1] |

| Purity | ≥95% | [2] |

Role in Organic Synthesis

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is primarily utilized as an intermediate in organic synthesis.[1] Its structure, containing a protected amine and a carboxylic acid, makes it a versatile building block for more complex molecules. A common application is the removal of the Boc protecting group to yield 4-isopropyl-4-piperidinecarboxylic acid, which can then be used in the synthesis of various compounds, including potential pharmaceuticals, dyes, and polymers.[1]

The deprotection of the Boc group is a fundamental reaction in peptide synthesis and the creation of other amine-containing molecules. This process is typically achieved under acidic conditions.

Experimental Protocols

While specific experimental data for the determination of all physicochemical properties of this exact compound are not publicly detailed, the following are standard methodologies that would be employed.

a) Determination of Melting Point: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus, and the temperature is slowly increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.

b) High-Performance Liquid Chromatography (HPLC) for Purity Assessment: Purity is often determined using HPLC. A standard protocol would involve:

-

Solvent Preparation: A suitable mobile phase is prepared, typically a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: A known concentration of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is dissolved in a suitable solvent.

-

Chromatography: The sample is injected into the HPLC system equipped with an appropriate column (e.g., C18). A gradient or isocratic elution method is used to separate the main compound from any impurities.

-

Detection: A UV detector is commonly used for detection. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

c) Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation: ¹H and ¹³C NMR spectroscopy are standard methods for confirming the chemical structure.

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and the spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of the Boc group, the isopropyl group, and the piperidine ring structure.

Safety and Handling

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is considered a relatively stable compound under normal laboratory conditions.[1] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area, wearing personal protective equipment such as safety goggles, gloves, and a lab coat to avoid skin contact and inhalation.[1]

References

A Technical Guide to 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a substituted piperidine derivative that serves as a valuable building block in organic synthesis, particularly in the field of medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of pharmaceuticals and biologically active compounds. The strategic placement of an isopropyl group and a carboxylic acid at the 4-position, combined with the Boc-protecting group on the nitrogen, offers synthetic handles for the elaboration into more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on experimental details and data presentation.

While a specific crystal structure for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is not publicly available, this guide will draw comparisons with related structures to predict its likely solid-state conformation.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid and a related compound, 1-Boc-4-methylpiperidine-4-carboxylic acid, is presented below. This data is crucial for its identification, purification, and manipulation in a laboratory setting.

Table 1: Physicochemical Data

| Property | 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid | 1-Boc-4-methylpiperidine-4-carboxylic Acid[1] |

|---|---|---|

| CAS Number | 1093396-57-6[2] | 189321-63-9 |

| Molecular Formula | C14H25NO4 | C12H21NO4 |

| Molecular Weight | 271.35 g/mol | 243.3 g/mol |

| Predicted Boiling Point | Not Available | 354.3±35.0 °C |

| Predicted Flash Point | Not Available | 168.1±25.9 °C |

| Predicted Density | Not Available | 1.129±0.06 g/cm3 |

Synthesis Protocols

The synthesis of 4-substituted N-Boc-piperidine-4-carboxylic acids typically involves the protection of the piperidine nitrogen followed by alkylation or other modifications at the 4-position. Below are generalized and specific experimental protocols relevant to the synthesis of the title compound and its analogs.

General Synthesis of N-Boc-piperidine-4-carboxylic acid

A common route to N-Boc protected piperidine carboxylic acids involves the reaction of the parent piperidine carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3]

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, suspend 4-piperidinecarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate in water under an ice bath.[3]

-

Addition of Boc Anhydride: Add di-tert-butyl dicarbonate dropwise to the suspension.[3]

-

Reaction: Allow the mixture to warm to 30°C and stir for 22 hours.[3]

-

Work-up: Extract the reaction mixture with diethyl ether to remove unreacted Boc anhydride.[3]

-

Acidification and Extraction: Adjust the pH of the aqueous layer to 2-3 with 3 M hydrochloric acid. Extract the product with ethyl acetate.[3]

-

Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-piperidine-4-carboxylic acid.[3]

Synthesis of 1-Boc-4-alkyl-4-piperidinecarboxylic Acids

The introduction of an alkyl group at the 4-position can be achieved through various methods, including the alkylation of a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis and characterization of such compounds.

Caption: Synthetic and Analytical Workflow.

Predicted Crystal Structure and Solid-State Properties

Although the specific crystal structure of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid has not been reported, insights can be gained from the crystal structures of analogous compounds. Generally, N-Boc-piperidine rings adopt a chair conformation in the solid state. The bulky tert-butoxycarbonyl group typically occupies an equatorial position to minimize steric hindrance.

The carboxylic acid and the isopropyl group at the 4-position will also have preferred orientations. It is likely that the isopropyl group will also favor an equatorial position. In the solid state, hydrogen bonding between the carboxylic acid moieties of adjacent molecules is expected, leading to the formation of dimers or extended chains. These intermolecular interactions will be a dominant factor in the overall crystal packing.

Applications in Drug Discovery and Development

Substituted piperidines are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[4][5] 1-Boc-4-isopropyl-4-piperidinecarboxylic acid can be utilized in several ways:

-

As a Scaffold: The piperidine ring serves as a core structure onto which other functional groups can be added.

-

As an Intermediate: It is a key intermediate for creating more complex molecules.[2] The Boc group can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.[5]

-

In Peptide Mimetics: The constrained di-substituted nature of this amino acid analog makes it a candidate for incorporation into peptide mimetics to induce specific conformations.[6]

-

PROTACs: This compound can be used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents.[4][7]

The versatility of this compound makes it a valuable tool for medicinal chemists in the development of new therapeutics for a wide range of diseases.[6]

Safety and Handling

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is considered a relatively stable compound.[2] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated area, wearing protective gloves and eyewear to avoid skin and eye contact.[2]

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for rigorous, peer-reviewed experimental data. All laboratory work should be conducted with appropriate safety measures in place.

References

Spectroscopic and Synthetic Overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a substituted piperidine derivative, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif, featuring a protected amine, a quaternary carbon, and a carboxylic acid, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a summary of the available spectroscopic and synthetic information for this compound. Due to the limited availability of specific experimental data in public-domain literature and databases, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and general experimental protocols applicable to its synthesis and characterization.

Chemical Structure and Properties

IUPAC Name: 1-(tert-butoxycarbonyl)-4-isopropylpiperidine-4-carboxylic acid CAS Number: 1093396-57-6 Molecular Formula: C₁₄H₂₅NO₄ Molecular Weight: 271.35 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 271.35 g/mol | Calculated |

| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | Predicted[1] |

| Density | 1.1 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 4.71 ± 0.20 | Predicted[1] |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 9.0 | br s | 1H | COOH |

| ~3.8 - 3.2 | m | 4H | N-CH₂ (piperidine ring) |

| ~2.2 - 1.9 | m | 1H | CH (isopropyl) |

| ~1.9 - 1.6 | m | 4H | C-CH₂ (piperidine ring) |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

| ~0.9 | d | 6H | CH(CH₃)₂ (isopropyl) |

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~180 | COOH |

| ~155 | N-C=O (Boc) |

| ~80 | C(CH₃)₃ (Boc) |

| ~48 | C-4 (quaternary) |

| ~40 | N-CH₂ (piperidine ring) |

| ~35 | CH (isopropyl) |

| ~30 | C-CH₂ (piperidine ring) |

| 28.4 | C(CH₃)₃ (Boc) |

| ~17 | CH(CH₃)₂ (isopropyl) |

FT-IR Spectroscopy (Predicted)

Table 4: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1685 | Strong | C=O stretch (Boc carbamate) |

| ~1470, ~1365 | Medium | C-H bend (isopropyl, Boc) |

| ~1160 | Strong | C-O stretch (Boc) |

Mass Spectrometry (Predicted)

Table 5: Predicted Mass Spectrometry Data (ESI-)

| m/z | Ion |

| 270.17 | [M-H]⁻ |

| 214.15 | [M-H-C₄H₈]⁻ (loss of isobutylene from Boc) |

| 170.16 | [M-H-Boc]⁻ |

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route involves the α-alkylation of a suitable N-Boc-piperidine-4-carboxylic acid ester derivative.

Caption: General synthetic workflow for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Detailed Steps:

-

Deprotonation: To a solution of N-Boc-piperidine-4-carboxylic acid ethyl ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Alkylation: 2-Iodopropane is added to the reaction mixture, and it is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate, can be purified by column chromatography.

-

Saponification: The purified ester is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

Final Work-up: The reaction mixture is acidified with a dilute solution of HCl to a pH of approximately 3-4. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Spectroscopic Analysis Protocols

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio is used. For ¹³C NMR, a proton-decoupled pulse program is typically employed.

3.2.2. FT-IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate, or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer.

-

Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode over an appropriate mass range (e.g., m/z 50-500).

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid using the discussed spectroscopic techniques.

Caption: Logical workflow for the structural characterization of the target compound.

Conclusion

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a key synthetic intermediate with significant potential in drug discovery. While specific experimental spectroscopic data is not widely published, this guide provides a comprehensive overview of its predicted spectral characteristics and outlines general experimental protocols for its synthesis and analysis. The provided information serves as a valuable resource for researchers working with this and structurally related compounds. Further experimental validation of the predicted data is encouraged.

References

1-Boc-4-isopropyl-4-piperidinecarboxylic acid solubility and stability

An In-Depth Technical Guide on the Core Properties of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key intermediate in organic synthesis and drug discovery. Due to the limited availability of specific experimental data for this compound, this document extrapolates its physicochemical properties based on the well-established characteristics of its constituent functional groups: the piperidine core, the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the isopropyl substituent. Furthermore, this guide details standardized experimental protocols for the systematic evaluation of its solubility and stability, providing a foundational framework for its application in research and development.

Introduction

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a substituted piperidine derivative with significant potential as a building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1] Its structure, featuring a lipophilic Boc-protected amine, a polar carboxylic acid, and an isopropyl group, suggests a nuanced solubility and stability profile that is critical for its handling, formulation, and reaction optimization. Understanding these properties is paramount for its effective utilization in medicinal chemistry and process development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NO₄ | - |

| Molecular Weight | 285.38 g/mol | - |

| Boiling Point | 377.4±35.0 °C at 760 mmHg | [1] |

| Density | 1.1±0.1 g/cm³ | [1] |

| pKa (Predicted) | 4.71±0.20 | [1] |

| Storage Conditions | 2-8°C | [1] |

| Appearance | Solid | [1] |

Predicted Solubility Profile

The solubility of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is expected to be highly dependent on the nature of the solvent. The presence of both polar (carboxylic acid) and non-polar (Boc group, isopropyl group, piperidine ring) moieties suggests amphiphilic character.

In Aqueous Systems: The solubility in water is anticipated to be low, a characteristic shared by many Boc-protected amino acids.[2] The bulky, hydrophobic tert-butyl group of the Boc protecting group and the isopropyl group contribute significantly to its lipophilicity, which generally reduces aqueous solubility.

However, the solubility is expected to be pH-dependent.[3] In basic aqueous solutions (pH > pKa of the carboxylic acid), the carboxylate salt will form, which should exhibit significantly higher aqueous solubility due to its ionic nature. Conversely, in acidic solutions, the carboxylic acid will be protonated, and the Boc group is stable under mildly acidic conditions, likely resulting in low solubility.

In Organic Solvents: Based on the solubility of similar piperidine derivatives, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is predicted to have good solubility in a range of common organic solvents.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | The carboxylic acid can engage in hydrogen bonding with the solvent. |

| Aprotic Polar | DMSO, DMF, THF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. |

| Halogenated | Dichloromethane, Chloroform | High | Good miscibility is anticipated due to the compound's overall polarity and size.[5] |

| Non-polar | Toluene, Hexane | Low to Moderate | The lipophilic character imparted by the Boc and isopropyl groups may allow for some solubility. |

Stability Profile

The stability of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is primarily dictated by the lability of the Boc protecting group and the reactivity of the carboxylic acid. Under general conditions, it is considered a relatively stable compound.[1]

pH Stability:

-

Acidic Conditions: The Boc group is notoriously labile in the presence of strong acids.[6] Reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent will readily cleave the Boc group, yielding the free piperidine, carbon dioxide, and isobutene.[6][7] The rate of cleavage is dependent on the acid strength and temperature.

-

Neutral Conditions: The compound is expected to be stable at neutral pH.

-

Basic Conditions: The Boc group is generally stable under basic conditions, making it orthogonal to other protecting groups like Fmoc.[6] The carboxylic acid will be deprotonated to form a stable carboxylate salt.

Thermal Stability: While a specific decomposition temperature is not documented, the provided boiling point of 377.4 °C suggests good thermal stability under normal laboratory conditions.[1] However, prolonged exposure to high temperatures may lead to degradation. For long-term storage, refrigeration at 2-8°C is recommended.[1]

Photostability: Specific photostability studies on this compound have not been reported. As a general practice for new chemical entities, its sensitivity to light should be evaluated according to ICH Q1B guidelines.[8][9] This involves exposing the solid material and solutions to a standardized light source and assessing for degradation.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.[10]

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

Selected solvents (e.g., water, buffers of varying pH, organic solvents)

-

Vials with screw caps

-

Temperature-controlled orbital shaker

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrument

Procedure:

-

Add an excess amount of solid 1-Boc-4-isopropyl-4-piperidinecarboxylic acid to a vial to ensure that a saturated solution is achieved with undissolved solid remaining.[4]

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.[11]

-

After equilibration, allow the vials to stand at the same temperature to let the undissolved solid settle.[11]

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any solid particles.[10]

-

Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.[4]

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Stability Assessment

5.2.1. pH Stability Study

Procedure:

-

Prepare solutions of the compound at a known concentration in a series of buffers with varying pH values (e.g., pH 2, 4, 7, 9, 12).

-

Divide each solution into two sets of vials. One set is stored at a controlled temperature (e.g., 25 °C) and the other at an accelerated temperature (e.g., 40 °C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, and weekly), withdraw an aliquot from each vial.

-

Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.

-

Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

5.2.2. Photostability Study (as per ICH Q1B)

Procedure:

-

Expose a sample of the solid compound to a light source that meets ICH Q1B guidelines (providing both cool white fluorescent and near-ultraviolet light).[8]

-

Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.[8]

-

Prepare solutions of the compound in transparent, chemically inert containers and expose them to the same light source, with corresponding protected control solutions.

-

After a specified duration of exposure, analyze both the exposed and control samples by HPLC to quantify any degradation and observe the formation of photoproducts.

Visualizations

Caption: Workflow for solubility and stability testing.

Conclusion

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a valuable synthetic intermediate whose utility is closely tied to its solubility and stability characteristics. While specific experimental data is sparse, a predictive analysis based on its chemical structure suggests low but pH-dependent aqueous solubility, good solubility in polar organic solvents, and stability under neutral and basic conditions, with a known lability to strong acids. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively determine these critical parameters, thereby facilitating the informed and efficient use of this compound in drug discovery and development endeavors.

References

- 1. biosynce.com [biosynce.com]

- 2. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. ema.europa.eu [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

theoretical calculations for 4,4-disubstituted piperidines

An In-depth Technical Guide to the Theoretical Calculations of 4,4-Disubstituted Piperidines

Introduction

The 4,4-disubstituted piperidine scaffold is a significant structural motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The three-dimensional conformation of these molecules is critical as it governs their interaction with biological targets.[1] Theoretical calculations and computational modeling have become indispensable tools for understanding the conformational preferences, electronic properties, and reactivity of these molecules, thereby guiding rational drug design and development.[1][3] This guide provides a comprehensive overview of the theoretical methods employed, data interpretation, and relevant experimental protocols for the study of 4,4-disubstituted piperidines.

Core Concepts in Piperidine Conformation

The six-membered piperidine ring is not planar and primarily exists in a dynamic equilibrium between several forms. The chair conformation is generally the most stable and prevalent form, as it minimizes torsional strain and steric hindrance.[1][4] Other higher-energy conformations include the boat and twist-boat forms. The introduction of substituents on the piperidine ring can significantly influence this equilibrium.[1] In 4,4-disubstituted piperidines, the key conformational question revolves around the spatial arrangement of the two substituents at the C4 position and their interaction with the rest of the ring.

Theoretical Calculation Methodologies

A variety of computational methods are employed to study piperidine derivatives, ranging from computationally inexpensive molecular mechanics to more accurate but demanding quantum chemical calculations.

1. Molecular Mechanics (MM): Molecular mechanics methods use classical physics to model the energy of a molecule. These methods are computationally fast and are well-suited for performing conformational searches on large molecules. Force fields like MM2 and COSMIC have been successfully used to predict the conformer energies of piperidinium salts and other derivatives.[5][6] The electrostatic interactions are typically calculated using a simple Coulombic model with partial atomic charges.[5]

2. Semi-Empirical Methods: These methods are based on quantum mechanics but use parameters derived from experimental data to simplify calculations. Methods like AM1, PM3, and RM1 have been used to calculate spatial, electronic, and energy characteristics of piperidine derivatives, including thermodynamic stability and charge characteristics.[7]

3. Density Functional Theory (DFT): DFT is a popular quantum chemical method that provides a good balance between accuracy and computational cost for studying molecular properties.[8] Functionals such as B3LYP-D and WB97XD, often paired with basis sets like 6-311++G**, are used to optimize molecular geometries and calculate electronic and vibrational properties.[8][9] DFT calculations are valuable for obtaining accurate conformational energies, bond lengths, and angles.[8]

Computational Workflow

The theoretical investigation of a 4,4-disubstituted piperidine typically follows a structured workflow to identify stable conformers and calculate their properties.

Conformational Analysis of Substituted Piperidines

The conformational free energies (-ΔG°) of substituted piperidines are a key determinant of their behavior. For 4-substituted piperidines, the relative conformer energies are often similar to those of analogous cyclohexanes.[5] However, for polar substituents at the C4 position, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer by approximately 0.7-0.8 kcal/mol.[5] In some cases, such as with fluorine, hydroxyl, and bromine substituents, this can even reverse the conformational preference, making the axial form more favored upon protonation.[5] This effect is attributed to electrostatic interactions between the substituents and the protonated nitrogen.[5]

For 4-phenylpiperidine analgesics, phenyl equatorial conformations are generally preferred, though phenyl axial conformations can be energetically accessible, with energy differences as low as 0.6-0.7 kcal/mol.[6]

Data Presentation: Conformational Energies

The following table summarizes representative conformational energy data for substituted piperidines from the literature. This data is crucial for predicting the dominant conformation in different chemical environments.

| Compound/Substituent (R) | System | Method | Conformational Preference | ΔG (kcal/mol) | Reference |

| 4-F | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |

| 4-OH | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |

| 4-Br | Piperidinium Salt | Experimental (J-value) | Axial favored | ~0.7-0.8 | [5] |

| 4-Phenyl | Meperidine | MM2 Calculation | Equatorial preferred | 0.6 | [6] |

| 4-Phenyl | Ketobemidone | MM2 Calculation | Equatorial preferred | 0.7 | [6] |

| 2-Methyl | 1-(2-methyl-1-piperidyl)ethanone | M06-2X Calculation | Axial favored | -3.2 | [10] |

Protocols

Computational Protocol for Conformational Analysis

A generalized protocol for the theoretical analysis of a 4,4-disubstituted piperidine is as follows:

-

Structure Generation: Build an initial 3D structure of the target molecule using molecular modeling software.[1]

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This step is crucial for exploring the potential energy surface of the molecule.[1]

-

Geometry Optimization: Optimize the geometry of each identified conformer. This is typically done using DFT methods (e.g., B3LYP-D/6-311++G**) or a reliable molecular mechanics force field.[1][8] The optimization should be carried out until a stationary point on the potential energy surface is reached.

-

Frequency Calculation: Perform vibrational frequency calculations at the same level of theory used for optimization.[11] This step confirms that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and provides thermodynamic data such as Gibbs free energy (G).[11]

-

Data Analysis: Calculate the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the most stable.[11]

-

Property Calculation: For the most stable conformers, calculate other properties of interest, such as bond lengths, bond angles, dihedral angles, partial charges, and HOMO-LUMO energy gaps.[7][8]

-

Validation (Optional but Recommended): Compare the calculated results with experimental data. For instance, calculated NMR chemical shifts and coupling constants can be compared with experimental NMR spectra to validate the computational model.[11]

Experimental Protocol: NMR Spectroscopy for Conformation Determination

NMR spectroscopy is a primary experimental technique used to validate theoretical predictions of piperidine conformation.

-

Sample Preparation: Dissolve a purified sample of the 4,4-disubstituted piperidine in a suitable deuterated solvent.

-

Data Acquisition: Acquire a series of NMR spectra, including ¹H, ¹³C, and 2D spectra like COSY and NOESY.

-

Analysis of Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons can provide information about the dihedral angles and, consequently, the ring conformation.

-

NOESY Analysis: Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, helping to distinguish between axial and equatorial substituents.

-

Comparison: The experimentally determined conformational preferences are then compared with the relative energies of conformers predicted by theoretical calculations.[12]

Relationship between Theoretical Inputs and Outputs

The successful application of theoretical calculations relies on understanding the relationship between the chosen methodology and the resulting data.

Conclusion

Theoretical calculations provide powerful insights into the conformational landscape and properties of 4,4-disubstituted piperidines. By combining methods like DFT and molecular mechanics with experimental validation, researchers can build accurate models of these important pharmaceutical scaffolds. This computational-experimental synergy is essential for accelerating the design and development of new drugs with optimized efficacy and safety profiles. A thorough understanding of the underlying theoretical principles and computational workflows, as outlined in this guide, is crucial for professionals in the field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]

- 8. Quantum chemical calculations, spectroscopic properties and molecular docking studies of a novel piperazine derivative - Journal of King Saud University - Science [jksus.org]

- 9. researchgate.net [researchgate.net]

- 10. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

1-Boc-4-isopropyl-4-piperidinecarboxylic acid CAS number 1093396-57-6

CAS Number: 1093396-57-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a key building block in medicinal chemistry. This document consolidates available physicochemical data, outlines general experimental protocols, and illustrates its role in the synthesis of complex molecules for drug discovery.

Core Compound Properties

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and both an isopropyl and a carboxylic acid group at the 4-position. The presence of the bulky isopropyl group and the carboxylic acid on the same carbon atom creates a quaternary center, providing steric hindrance that can be exploited in drug design to fine-tune compound properties.

Physicochemical Data

The following table summarizes the available quantitative data for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. It is important to note that some of this information is predicted and has not been experimentally verified in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₅NO₄ | Supplier Data |

| Molecular Weight | 271.35 g/mol | Supplier Data |

| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg | Biosynce[1] |

| Density | 1.1 ± 0.1 g/cm³ | Biosynce[1] |

| pKa (Predicted) | 4.71 ± 0.20 | Biosynce[1] |

| Appearance | Solid | Biosynce[1] |

| Purity | >97% | Biosynce[1] |

| Storage Conditions | 2-8°C | Biosynce[1] |

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is not available in surveyed literature. However, the expected spectral characteristics can be inferred from its structure and comparison to similar compounds like 1-Boc-4-methylpiperidine-4-carboxylic acid.

-

¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the isopropyl group protons (a doublet and a septet), and the piperidine ring protons, which would likely show complex splitting patterns. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: Key signals would be observed for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the isopropyl group, and the carbons of the piperidine ring.

-

IR: Characteristic absorption bands would be expected for the C=O stretching of the carboxylic acid and the urethane of the Boc group, as well as O-H stretching of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or related ions (e.g., [M+H]⁺ or [M-H]⁻).

Role in Medicinal Chemistry and Drug Discovery

Piperidine derivatives, particularly 4,4-disubstituted piperidines, are important scaffolds in the development of novel therapeutics. These structures are prevalent in a wide range of biologically active compounds, including analgesics, antipsychotics, and antiviral agents. The 4,4-disubstitution pattern can influence the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The primary role of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is as a synthetic intermediate. The Boc group provides a stable and reliable protecting group for the piperidine nitrogen, allowing for selective modification of the carboxylic acid moiety. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.

Experimental Protocols

While specific, validated protocols for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid are not published, the following represents generalized procedures based on standard organic chemistry techniques for analogous compounds. Researchers should optimize these conditions for their specific applications.

General Synthesis of 4,4-disubstituted Piperidine Carboxylic Acids

A potential synthetic route to 1-Boc-4-isopropyl-4-piperidinecarboxylic acid could involve the alkylation of a suitable N-Boc-piperidine precursor. A generalized workflow is depicted below.

Boc Deprotection Protocol

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step to enable further functionalization of the piperidine nitrogen.

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid derivative

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like dichloromethane.

-

Add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or the HCl solution).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.

-

The resulting residue can be purified by a suitable method. For a basic amine product, an aqueous workup may be appropriate. This would involve dissolving the residue in water, basifying with a saturated sodium bicarbonate solution to a pH > 8, and then extracting the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Safety Precautions:

-

Work in a well-ventilated fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

-

Avoid inhalation of dust or vapors.[1]

-

Keep away from heat and open flames.[1]

-

In case of accidental ingestion or inhalation, seek immediate medical attention.[1]

This guide serves as a starting point for researchers working with 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. Due to the limited publicly available data, users are advised to perform small-scale trials to determine optimal conditions for their specific synthetic transformations.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a valuable intermediate in organic synthesis. Due to the limited availability of a complete, published experimental protocol for this specific molecule, this guide presents a hypothesized synthetic route based on established chemical principles and available data for analogous compounds. The provided experimental protocols are therefore illustrative and may require optimization.

Compound Overview

1-Boc-4-isopropyl-4-piperidinecarboxylic acid (CAS No. 1093396-57-6) is a derivative of piperidine-4-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom and an isopropyl group at the 4-position. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The Boc group allows for selective reactions at other parts of the molecule and can be readily removed under acidic conditions.

Table 1: Physicochemical Properties [1]

| Property | Value |

| CAS Number | 1093396-57-6 |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Appearance | White to off-white solid |

| Purity | >97% (as commercially available) |

| Storage Conditions | 2-8°C |

Proposed Synthesis Workflow

The synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid can be logically approached through a three-step process starting from the commercially available 1-Boc-4-piperidinecarboxylic acid. The proposed workflow involves:

-

Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent unwanted side reactions during the subsequent alkylation step.

-

Alkylation: Introduction of the isopropyl group at the 4-position of the piperidine ring via deprotonation and reaction with an isopropyl halide.

-

Hydrolysis: Removal of the ethyl ester protecting group to yield the final carboxylic acid.

Caption: Proposed synthetic workflow for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

Detailed Experimental Protocols (Hypothesized)

The following protocols are based on general procedures for similar chemical transformations and should be adapted and optimized for the specific substrate.

Step 1: Synthesis of Ethyl 1-Boc-4-piperidinecarboxylate

This step involves the esterification of 1-Boc-4-piperidinecarboxylic acid.

Materials:

-

1-Boc-4-piperidinecarboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., EDC) with DMAP

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To a solution of 1-Boc-4-piperidinecarboxylic acid in a suitable solvent (e.g., DCM or THF), add an excess of absolute ethanol.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (or the coupling agents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 1-Boc-4-piperidinecarboxylate.

-

Purify the product by column chromatography on silica gel if necessary.

Step 2: Synthesis of Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

This step introduces the isopropyl group at the 4-position. This is a critical step requiring anhydrous conditions and a strong base.

Materials:

-

Ethyl 1-Boc-4-piperidinecarboxylate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

-

2-Iodopropane or 2-bromopropane

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve ethyl 1-Boc-4-piperidinecarboxylate in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA in THF to the reaction mixture and stir for 1-2 hours at -78 °C to allow for complete deprotonation.

-

Add 2-iodopropane (or 2-bromopropane) to the reaction mixture and continue stirring at -78 °C for several hours, gradually allowing it to warm to room temperature overnight.

-

Monitor the reaction progress by TLC or GC-MS.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

-

Ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate

-

Methanol or Ethanol

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the ethyl 1-Boc-4-isopropyl-4-piperidinecarboxylate in a mixture of THF and methanol (or ethanol).

-

Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-4-isopropyl-4-piperidinecarboxylic acid.

-

The product can be further purified by recrystallization if necessary.

Characterization Data

The following tables summarize the expected and some reported (for analogous compounds) characterization data.

Table 2: Physical and Analytical Data

| Parameter | Predicted/Reported Value |

| Melting Point | Not available. Expected to be a solid at room temperature. |

| Boiling Point | 377.4 ± 35.0 °C at 760 mmHg[1] |

| Density | 1.1 ± 0.1 g/cm³[1] |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts (δ) / m/z |

| ¹H NMR | * Boc group: Singlet around 1.4 ppm (9H).* Piperidine protons: Multiplets between 1.5-2.0 ppm and 3.0-4.0 ppm.* Isopropyl CH: Multiplet around 2.0-2.5 ppm (1H).* Isopropyl CH₃: Doublet around 0.9-1.0 ppm (6H).* Carboxylic acid OH: Broad singlet, chemical shift is concentration and solvent dependent. |

| ¹³C NMR | * Boc C=O: ~155 ppm.* Boc C(CH₃)₃: ~80 ppm.* Boc CH₃: ~28 ppm.* Carboxylic acid C=O: ~175-180 ppm.* Piperidine C4: Quaternary carbon, shift will be downfield.* Piperidine CH₂: ~30-45 ppm.* Isopropyl CH: ~30-35 ppm.* Isopropyl CH₃: ~15-20 ppm. |

| Mass Spec. (ESI-) | [M-H]⁻ expected at m/z 270.18 |

Safety Information

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is considered a relatively stable compound under normal laboratory conditions. However, as with all chemicals, appropriate safety precautions should be taken.[1]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.[1]

This guide provides a framework for the synthesis and characterization of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. Researchers should consult relevant literature for analogous reactions to further refine the proposed experimental conditions.

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the amide coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a sterically hindered building block, with various amines. The selection of an appropriate coupling reagent and protocol is critical for achieving high yields and purity, especially when dealing with sterically demanding substrates.

Introduction

1-Boc-4-isopropyl-4-piperidinecarboxylic acid presents a significant challenge in amide bond formation due to the steric hindrance around the carboxylic acid moiety, imparted by the bulky isopropyl group at the C4 position. Standard coupling conditions may lead to low yields, incomplete reactions, or the need for extended reaction times. Therefore, careful selection of coupling reagents and optimization of reaction conditions are paramount. This guide focuses on three widely used and effective coupling protocols for such challenging substrates:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : An aminium-based coupling reagent known for its high efficiency and low racemization, particularly effective for hindered amino acids.[1][2]

-

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) : A classic carbodiimide-based method, where the addition of HOBt suppresses side reactions and improves efficiency.[3][4][5] For sterically hindered substrates, the use of DMAP as an additive can be beneficial.[3]

-

T3P (Propylphosphonic Anhydride) : A versatile and powerful coupling reagent that is particularly effective for sterically demanding substrates and is known for its ease of workup, as the byproducts are water-soluble.[6][7][8]

Data Presentation: Comparative Yields for Amide Coupling of Sterically Hindered Carboxylic Acids

While specific yield data for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is not extensively available in the public domain, the following table summarizes representative yields for amide coupling reactions involving other sterically hindered carboxylic acids with various amines, providing a useful benchmark for reagent selection.

| Coupling Reagent | Carboxylic Acid Substrate | Amine Substrate | Base | Solvent | Typical Yield (%) |

| HATU | Fmoc-Aib-OH | H-Aib-Resin | DIPEA | DMF | High |

| EDC/HOBt/DMAP | Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | DIPEA | Acetonitrile | 72%[3] |

| T3P® | N-Boc-D-phenylalanine | 2-aminobenzonitrile | Pyridine | Ethyl Acetate | Good[9] |

| DIC/HOPO | 2,6-dimethylbenzoic acid | Various amines | - | Aqueous | High[10] |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods. The data presented is for illustrative purposes and should be considered as a guideline.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often the first choice for sterically hindered substrates due to the high reactivity of the OAt-active ester intermediate.[1]

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

Amine (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 5 minutes.

-

Add HATU (1.2 eq) in one portion to the reaction mixture.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective and widely used method. For sterically hindered substrates, pre-activation of the carboxylic acid and the addition of DMAP can improve yields.[3][4]

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

Amine (1.1 eq)

-

EDC·HCl (1.5 eq)

-

HOBt (1.5 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq, optional)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1M HCl (aq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq), HOBt (1.5 eq), and DMAP (0.1 eq, if used) in anhydrous DCM or DMF.

-

Add DIPEA (3.0 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.5 eq) to the solution and stir for 30 minutes at 0 °C for pre-activation.

-

Add the amine (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC or LC-MS.

-

If using DCM, dilute with additional DCM. If using DMF, dilute with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: T3P®-Mediated Amide Coupling

An excellent choice for sterically hindered substrates, offering high yields and a simple, aqueous work-up to remove byproducts.[6][7][8]

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

Amine (1.1 eq)

-

T3P® (50% solution in EtOAc or DMF) (1.5 eq)

-

Pyridine or N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M HCl (aq)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or MeCN, add pyridine or DIPEA (4.0 eq).

-

Cool the mixture to 0 °C.

-

Slowly add the T3P® solution (1.5 eq) dropwise, maintaining the temperature at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

Application Notes and Protocols for the Synthesis of Constrained Peptides Using 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides incorporating the novel, non-proteinogenic amino acid, 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. The introduction of this sterically hindered, cyclic residue is a promising strategy for inducing conformational rigidity in peptides, a key attribute for enhancing their biological activity, metabolic stability, and target selectivity.

The protocols outlined below are based on established principles of solid-phase peptide synthesis (SPPS) and are intended to serve as a foundational guide. Researchers are encouraged to optimize these methods for their specific peptide sequences and applications.

Introduction to Constrained Peptides and the Role of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

Constrained peptides are a class of molecules where the peptide backbone or side chains are cyclized or otherwise restricted in their conformational freedom. This structural pre-organization can lead to a significant improvement in pharmacological properties compared to their linear counterparts. The incorporation of rigid scaffolds, such as the 4-isopropyl-4-piperidinecarboxylic acid moiety, is a powerful tool to achieve this conformational constraint.

The isopropyl group at the C4 position of the piperidine ring introduces significant steric bulk, which can influence the torsional angles of the peptide backbone and favor specific secondary structures, such as β-turns. The Boc-protecting group on the piperidine nitrogen allows for straightforward incorporation into standard Boc- or Fmoc-based solid-phase peptide synthesis strategies.

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a constrained peptide using 1-Boc-4-isopropyl-4-piperidinecarboxylic acid. These protocols can be adapted for automated peptide synthesizers.

Materials and Reagents

| Reagent | Recommended Supplier | Notes |

| Rink Amide MBHA resin | Standard Supplier | 100-200 mesh, ~0.5 mmol/g substitution |

| Fmoc-protected amino acids | Standard Supplier | |

| 1-Boc-4-isopropyl-4-piperidinecarboxylic acid | Specialized Supplier | |

| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | Coupling agent |

| 1-Hydroxybenzotriazole (HOBt) or OxymaPure | Standard Supplier | Coupling additive |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Standard Supplier | Coupling agent |

| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Base |

| Piperidine | Standard Supplier | For Fmoc deprotection |

| N,N-Dimethylformamide (DMF) | Standard Supplier | Peptide synthesis grade |

| Dichloromethane (DCM) | Standard Supplier | |

| Trifluoroacetic acid (TFA) | Standard Supplier | For cleavage |

| Triisopropylsilane (TIS) | Standard Supplier | Scavenger |

| 1,2-Ethanedithiol (EDT) | Standard Supplier | Scavenger (for Trp-containing peptides) |

Protocol 1: Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Place the desired amount of Rink Amide MBHA resin in a reaction vessel. Add DMF to swell the resin for at least 30 minutes. Drain the DMF.

-

Fmoc Deprotection: Add a 20% solution of piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 20% piperidine solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).

-

First Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading), HOBt or OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. A negative result (colorless to yellowish beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3 times).

Protocol 2: Incorporation of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

-

Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin as described in Protocol 1, step 2.

-

Washing: Wash the resin as described in Protocol 1, step 3.

-

Coupling of 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid:

-

In a separate vial, dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (2 equivalents), HBTU (1.95 equivalents), and HOBt or OxymaPure (2 equivalents) in DMF.

-

Add DIPEA (4 equivalents) to the solution and pre-activate for 2 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of the building block, a longer coupling time and/or double coupling may be necessary.

-

Monitor the coupling reaction using a Kaiser test.

-

-

Washing: Wash the resin with DMF (3 times).

Protocol 3: Peptide Chain Elongation

Repeat the steps of Fmoc deprotection, washing, and coupling for the remaining amino acids in the sequence as described in Protocol 1.

Protocol 4: Cleavage and Deprotection

-

Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.

-

Washing: Wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides containing tryptophan, add 2.5% EDT.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

Peptide Collection: Centrifuge the ether suspension to pellet the crude peptide. Decant the ether and wash the pellet with cold ether twice.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 5: Purification and Characterization

-

Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Quantitative Data Summary

While specific quantitative data for peptides incorporating 1-Boc-4-isopropyl-4-piperidinecarboxylic acid is not extensively available in the public domain, the following table provides expected ranges based on the synthesis of similar sterically hindered, non-proteinogenic amino acids. Actual results will be sequence-dependent.

| Parameter | Expected Range | Notes |

| Coupling Time for 1-Boc-4-isopropyl-4-piperidinecarboxylic acid | 2 - 6 hours | May require double coupling. Monitoring with Kaiser test is crucial. |

| Crude Peptide Purity (by RP-HPLC) | 50 - 80% | Highly dependent on the peptide sequence and success of coupling steps. |

| Overall Yield (after purification) | 5 - 20% | Typical for complex, constrained peptides synthesized on a research scale. |

Visualizations

Experimental Workflow

Application Notes and Protocols for Boc Deprotection of 1-Boc-4-isopropyl-4-piperidinecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, a sterically hindered 4,4-disubstituted piperidine derivative. The protocols outlined below are based on established methodologies for Boc deprotection, with special considerations for the challenges posed by sterically demanding substrates.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of reaction conditions and its facile cleavage under acidic conditions. However, the deprotection of sterically hindered Boc-protected amines, such as 1-Boc-4-isopropyl-4-piperidinecarboxylic acid, can be challenging. The steric bulk around the nitrogen atom can impede the approach of the acid catalyst, often necessitating more forcing reaction conditions which can lead to side reactions if not carefully controlled.

This guide explores common and effective methods for the deprotection of this substrate, providing comparative data and detailed experimental procedures to aid researchers in selecting the optimal conditions for their specific needs.

Comparative Overview of Deprotection Methods

The selection of an appropriate deprotection method is critical for achieving high yields and purity of the desired 4-isopropyl-4-piperidinecarboxylic acid. The most common methods involve treatment with strong acids. The following table summarizes the key aspects of the most frequently employed techniques.

| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Method 1: HCl in Dioxane | 4M HCl in 1,4-Dioxane | 1,4-Dioxane, Methanol | 0 - Room Temp | 2 - 24 h | 85 - 98% | Cost-effective, readily available, and generally provides the hydrochloride salt directly. | Dioxane is a hazardous solvent; reaction times can be long for hindered substrates. |

| Method 2: TFA in DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp | 1 - 4 h | 90 - 99% | Fast, efficient, and widely applicable. | Harsh conditions can cleave other acid-labile groups; TFA is corrosive and requires careful handling. |

| Method 3: Milder Acidic Conditions | p-Toluenesulfonic Acid (pTSA) | Methanol, Acetonitrile | Room Temp - 40°C | 2 - 6 h | >90% | Milder conditions, environmentally benign. | May require specific work-up to remove pTSA. |

Experimental Protocols

Method 1: Boc Deprotection using HCl in 1,4-Dioxane

This protocol is a standard and effective method for Boc deprotection, yielding the hydrochloride salt of the product. Due to the steric hindrance of the substrate, extended reaction times or gentle heating may be necessary.

Materials:

-

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

-

4M HCl in 1,4-Dioxane

-

Anhydrous 1,4-Dioxane or Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve 1-Boc-4-isopropyl-4-piperidinecarboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane or methanol (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (10-20 equiv) dropwise at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For sterically hindered substrates, if the reaction is sluggish, gentle heating to 40°C can be applied.

-